molecular formula C8H14N4 B13625424 5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole

5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole

Cat. No.: B13625424
M. Wt: 166.22 g/mol
InChI Key: GMONAWGFVJQDPI-UHFFFAOYSA-N
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Description

5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The triazole moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole is unique due to the combination of the azetidine and triazole rings, which confer distinct chemical and biological properties. This combination can result in enhanced stability, bioavailability, and specificity compared to other similar compounds.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5-(azetidin-3-ylmethyl)-1-ethyl-1,2,4-triazole

InChI

InChI=1S/C8H14N4/c1-2-12-8(10-6-11-12)3-7-4-9-5-7/h6-7,9H,2-5H2,1H3

InChI Key

GMONAWGFVJQDPI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC2CNC2

Origin of Product

United States

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